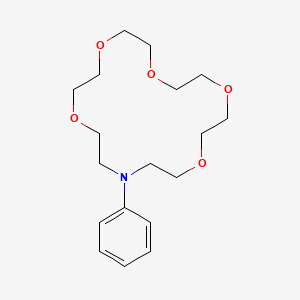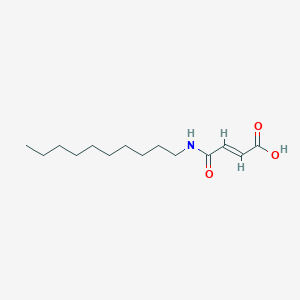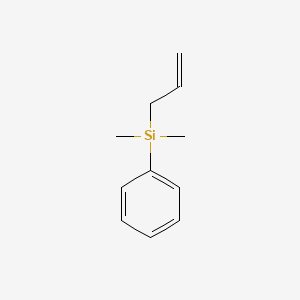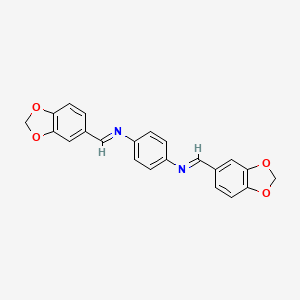
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound with the molecular formula C18H29NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes a phenyl group and multiple oxygen atoms, allowing it to interact with a variety of chemical species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a phenyl-substituted diol with a nitrogen-containing compound in the presence of a strong acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction could produce phenyl-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential to interact with biological molecules and its ability to form complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate various drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its ability to form stable complexes with cations. The multiple oxygen atoms in the compound can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property makes it useful in catalysis and as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Aza-18-crown-6
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)benzaldehyde
- 2,3-Bis-(2-chlorophenyl)-1,4,7,10,13-pentaoxa-cyclopentadecane
Uniqueness
What sets 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from these similar compounds is its phenyl group, which adds a unique dimension to its chemical properties and potential applications. The phenyl group can participate in π-π interactions, making the compound useful in a broader range of chemical and biological contexts.
Eigenschaften
Molekularformel |
C18H29NO5 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
16-phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C18H29NO5/c1-2-4-18(5-3-1)19-6-8-20-10-12-22-14-16-24-17-15-23-13-11-21-9-7-19/h1-5H,6-17H2 |
InChI-Schlüssel |
JAQUNKKEAWDWIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCOCCN1C2=CC=CC=C2 |
Löslichkeit |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)



![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
